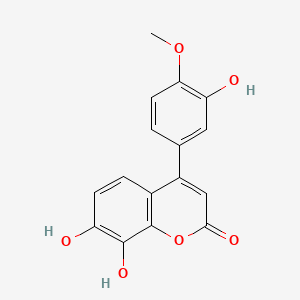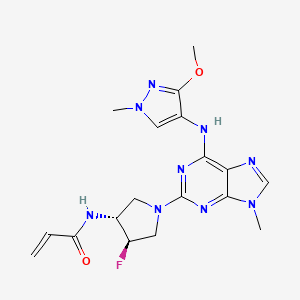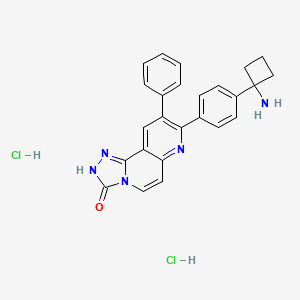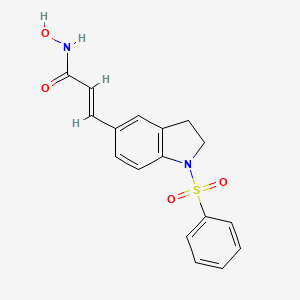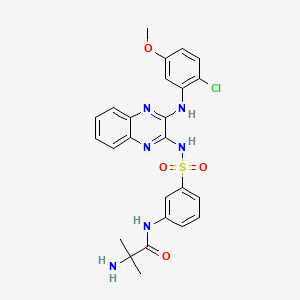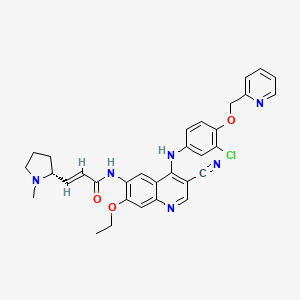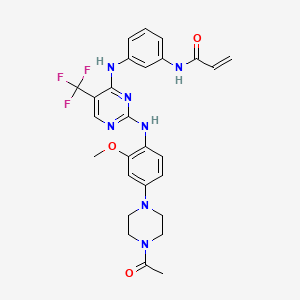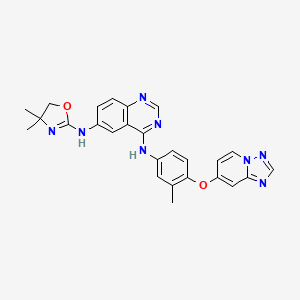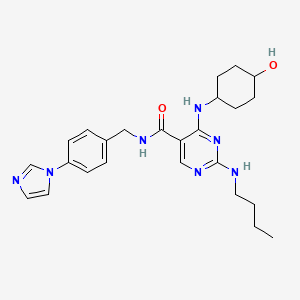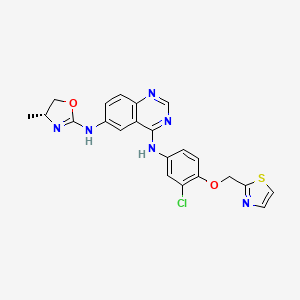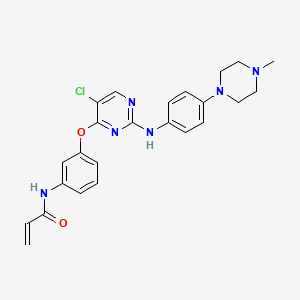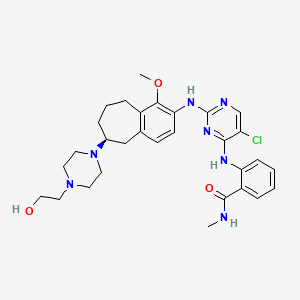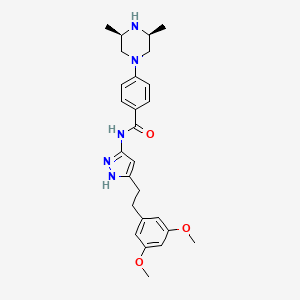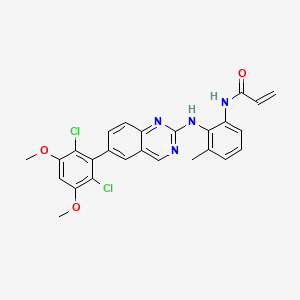![molecular formula C22H21F4N3O8 B612065 (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid CAS No. 800408-39-3](/img/structure/B612065.png)
(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VX-166 is a broad caspase inhibitor, which can be used as a novel potential treatment for sepsis. VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of γ,γ-disubstituted α- and β-amino-butyrolactones, demonstrating its role as a building block in complex chemical syntheses (Brinkmann et al., 2000).
- It's involved in the development of IR-detectable metal–carbonyl tracers, highlighting its potential use in spectroelectrochemistry (Kowalski et al., 2009).
Chemical Reactions and Properties
- This compound's derivatives have been explored for various reactions, such as the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, indicating its versatility in chemical transformations (Pimenova et al., 2003).
Potential Biological Activities
- Derivatives of this compound have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities, suggesting possible therapeutic applications (Subudhi et al., 2011).
- Its analogs have been used in the synthesis of ghrelin agonists, which can influence food consumption and adiposity in animal models, pointing towards its relevance in metabolic studies (Lugar et al., 2004).
Crystal and Molecular Structure Analysis
- Studies have been conducted on the crystal and molecular structure of its derivatives, such as Schiff bases derived from 3,4-diaminopyridine, which are important for understanding the compound's physical and chemical properties (Opozda et al., 2006).
Luminescent Properties
- Synthesis of molecular crystals based on derivatives of this compound has been performed, showcasing its potential in creating stable photoluminescent materials (Zhestkij et al., 2021).
properties
CAS RN |
800408-39-3 |
|---|---|
Product Name |
(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |
Molecular Formula |
C22H21F4N3O8 |
Molecular Weight |
531.41 |
IUPAC Name |
(S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |
InChI |
InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1 |
InChI Key |
WQNDPVUOABHOHK-KBPBESRZSA-N |
SMILES |
O=C(O)C[C@H](NC([C@@H](N1C=CC=C(NC(OC)=O)C1=O)CC)=O)C(COC2=C(F)C(F)=CC(F)=C2F)=O |
Appearance |
White solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VX166, VX 166, VX-166 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



